5-Chloro-2-(oxolan-3-ylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(oxolan-3-ylmethoxy)aniline is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 5-position and an oxolan-3-ylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline typically involves the reaction of 5-chloro-2-methoxyaniline with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is replaced by the oxolan-3-ylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(oxolan-3-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Chloro-2-(oxolan-3-ylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets. The chloro and oxolan-3-ylmethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of an oxolan-3-ylmethoxy group.
5-Chloro-2-methylphenol: Contains a chloro and methyl group on the phenol ring.
5-Chloro-2-methylaniline: Similar structure with a methyl group instead of an oxolan-3-ylmethoxy group.
Uniqueness
5-Chloro-2-(oxolan-3-ylmethoxy)aniline is unique due to the presence of the oxolan-3-ylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Biological Activity
5-Chloro-2-(oxolan-3-ylmethoxy)aniline is an organic compound notable for its unique structural features, including a chloro-substituted aniline moiety and an oxetane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure.
The molecular formula of this compound is C10H12ClN with a molecular weight of approximately 199.63 g/mol. The presence of the oxetane ring enhances the pharmacokinetic properties of this compound, making it a candidate for further investigation in drug development.
Property | Value |
---|---|
Molecular Formula | C10H12ClN |
Molecular Weight | 199.63 g/mol |
Structure | Chloro-substituted aniline with an oxetane ring |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxetane ring can undergo ring-opening reactions that may lead to the formation of reactive intermediates, which can engage with enzymes or receptors, influencing biochemical pathways. This interaction may result in various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds provide insights into their effectiveness.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5-Chloro-2-(oxolan-3-yloxy)aniline | 32 | Antimicrobial |
Related Compound A | 64 | Antimicrobial |
Related Compound B | >128 | No activity |
Anticancer Properties
In addition to antimicrobial effects, 5-Chloro-2-(oxolan-3-yloxy)aniline has been investigated for its potential anticancer properties. A study evaluating the cytotoxicity of various aniline derivatives found that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of 5-Chloro-2-(oxolan-3-yloxy)aniline against common pathogens. Results indicated that the compound exhibited significant inhibition against E. coli with an MIC of 32 µg/mL, suggesting potential as a lead compound for antibiotic development.
- Case Study on Anticancer Activity : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that modifications in the oxetane structure could lead to enhanced selectivity towards cancerous cells while reducing adverse effects on healthy cells.
Conclusion and Future Directions
The biological activity of 5-Chloro-2-(oxolan-3-yloxy)aniline highlights its potential as a valuable compound in medicinal chemistry. Its unique structural features contribute to its reactivity and interaction with biological targets, making it a candidate for further research and development in therapeutic applications. Future studies should focus on elucidating the specific mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy and safety profiles.
Properties
IUPAC Name |
5-chloro-2-(oxolan-3-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQKEUGNJBYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.